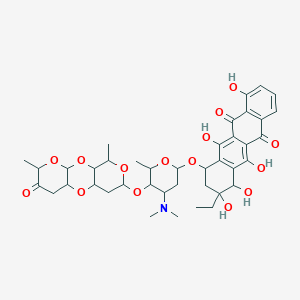

Betaclamycin B

Description

Beta-lactam antibiotics are traditionally known for their antibacterial activity via inhibition of cell wall synthesis, but Betaclamycin B’s grouping with antitumor agents implies a divergent mechanism, possibly involving protease inhibition or immunomodulation . Further research is required to elucidate its exact structure and biological targets.

Properties

CAS No. |

143413-62-1 |

|---|---|

Molecular Formula |

C40H49NO15 |

Molecular Weight |

783.8 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H49NO15/c1-7-40(49)14-24(28-31(38(40)48)35(47)29-30(34(28)46)33(45)27-18(32(29)44)9-8-10-20(27)42)54-25-11-19(41(5)6)36(16(3)50-25)55-26-13-22-37(17(4)51-26)56-39-23(53-22)12-21(43)15(2)52-39/h8-10,15-17,19,22-26,36-39,42,46-49H,7,11-14H2,1-6H3 |

InChI Key |

GOYNNCPGHOBFCK-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |

Synonyms |

betaclamycin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Beta-Lactam Derivatives

Beta-lactam antibiotics, such as penicillins and cephalosporins, share a core four-membered beta-lactam ring. However, Betaclamycin B’s inclusion in oncology-focused patents distinguishes it from traditional beta-lactams, suggesting modifications to target eukaryotic cellular processes .

Camptothecin Derivatives

Camptothecins (e.g., topotecan) inhibit topoisomerase I, causing DNA damage. While Betaclamycin B’s mechanism remains uncharacterized, its classification alongside camptothecins in immunotherapy patents implies a complementary role in disrupting cancer cell viability .

Mechanistic and Efficacy Comparisons

A hypothetical comparison of Betaclamycin B with key anticancer agents is summarized below:

Key Observations :

- Betaclamycin B’s mechanism remains speculative but may diverge from traditional beta-lactams (e.g., penicillin’s cell wall inhibition) .

- Unlike cisplatin, which directly damages DNA, Betaclamycin B’s patent classifications suggest a role in immune response modulation or targeted protein inhibition .

Q & A

Q. How can conflicting reports on Betaclamycin B’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct orthogonal assays (e.g., SPR for target binding, transcriptomic profiling for pathway modulation) to cross-validate hypotheses. Use contradiction frameworks like TRIZ to map conflicting data (e.g., cytotoxicity vs. antibacterial selectivity) and identify overlooked variables (e.g., pH-dependent solubility) . Publish raw datasets (e.g., dose-response matrices) to enable meta-analyses .

Q. What strategies optimize Betaclamycin B’s pharmacokinetic properties without compromising bioactivity?

- Methodological Answer : Employ structure-property relationship (SPR) models to balance logP, polar surface area, and H-bond donors. Test prodrug formulations (e.g., acyloxymethyl esters) for improved bioavailability. Use in vitro ADME assays (microsomal stability, plasma protein binding) early in lead optimization .

Q. How should researchers address discrepancies in Betaclamycin B’s reported bioactivity across different microbial strains?

- Methodological Answer : Standardize microbial strains using ATCC or NRRL repositories. Control for efflux pump activity (e.g., with phenylalanine-arginine β-naphthylamide) and growth phase (mid-log phase inocula). Perform checkerboard assays to assess combinatorial effects with adjuvants .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing Betaclamycin B’s dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate IC₅₀ uncertainty. Apply false discovery rate (FDR) corrections for high-throughput screens. Report effect sizes (Cohen’s d) for comparative studies .

Q. How can researchers validate Betaclamycin B’s target engagement in complex biological systems?

- Methodological Answer : Combine CETSA (Cellular Thermal Shift Assay) with SILAC-based proteomics to identify target proteins. Use CRISPRi knockdowns or dominant-negative mutants to confirm functional relevance .

Ethical & Reporting Standards

Q. What are the minimum data requirements for publishing Betaclamycin B-related findings in high-impact journals?

Q. How should researchers handle non-reproducible Betaclamycin B activity in follow-up studies?

- Methodological Answer : Audit original experimental conditions (e.g., solvent lot variability, incubation temperature). Perform robustness testing (Youden’s factorial design) to identify critical factors. Publish negative results in dedicated repositories (e.g., Zenodo) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.